N-cyclobutyl-4-ethoxyaniline
CAS No.:
Cat. No.: VC17753341
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | N-cyclobutyl-4-ethoxyaniline |
| Standard InChI | InChI=1S/C12H17NO/c1-2-14-12-8-6-11(7-9-12)13-10-4-3-5-10/h6-10,13H,2-5H2,1H3 |
| Standard InChI Key | MNFGMNTTXQDRKI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC2CCC2 |
Introduction
Molecular Structure and Properties
Chemical Identity
N-Cyclobutyl-4-ethoxyaniline (IUPAC name: N-cyclobutyl-4-ethoxyaniline) has the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol. Its structure consists of an aniline backbone substituted with an ethoxy group (-OCH₂CH₃) at the 4-position and a cyclobutyl group (-C₄H₇) attached to the nitrogen atom (Fig. 1). The cyclobutane ring introduces steric strain, which may influence reactivity and intermolecular interactions.
Structural Features:
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Aromatic Ring: The benzene ring provides a planar, conjugated π-system.
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Ethoxy Group: The electron-donating ethoxy substituent enhances the electron density of the aromatic ring, affecting electrophilic substitution patterns.
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Cyclobutyl Group: The four-membered carbocycle introduces angle strain, potentially increasing reactivity in nucleophilic or cycloaddition reactions.
Spectroscopic and Physicochemical Data
While experimental data for N-cyclobutyl-4-ethoxyaniline are scarce, properties can be inferred from related compounds:
The canonical SMILES for N-cyclobutyl-4-ethoxyaniline is CCOC1=CC=C(C=C1)NC2CCC2, reflecting the ethoxy group at the 4-position and the cyclobutylamine moiety.
Synthesis and Preparation
General Synthetic Routes
The synthesis of N-cyclobutyl-4-ethoxyaniline likely follows strategies employed for analogous aniline derivatives. Two primary approaches are hypothesized:
Nucleophilic Substitution
A reaction between 4-ethoxyaniline and a cyclobutylating agent (e.g., cyclobutyl bromide or iodide) under basic conditions:
This method mirrors the synthesis of N-cyclobutyl-4-isopropoxyaniline, where cyclobutylamine reacts with 4-isopropoxyaniline. Optimal conditions may involve polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C.
Reductive Amination
An alternative route involves the condensation of 4-ethoxybenzaldehyde with cyclobutylamine, followed by reduction:
This method is less common for secondary anilines but has been used in the preparation of tertiary amines.
Industrial-Scale Production
Industrial synthesis would require optimization for yield and purity. Key considerations include:
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Solvents: Toluene or ethanol for cost-effectiveness.
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Purification: Column chromatography or recrystallization to achieve >95% purity.
Research Gaps and Future Directions
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Biological Activity Screening: Prioritize assays for antimicrobial, anticancer, and enzyme-inhibitory properties.
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Stability Studies: Investigate degradation pathways under varying pH and temperature conditions.
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Synthetic Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yields .
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